molecular formula C38H43N5O8 B15091291 Boc-DL-Gln-DL-Trp(For)-DL-Phe-OBn

Boc-DL-Gln-DL-Trp(For)-DL-Phe-OBn

Cat. No.: B15091291
M. Wt: 697.8 g/mol
InChI Key: ZFZOHFAASQHWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Gln-DL-Trp(For)-DL-Phe-OBn is a synthetic tripeptide derivative designed for use in peptide synthesis and medicinal chemistry research. Its structure comprises three amino acids—glutamine (Gln), tryptophan (Trp), and phenylalanine (Phe)—in a racemic (DL) configuration, with protective groups strategically placed to facilitate controlled synthesis and prevent undesired side reactions. Key features include:

  • Boc (tert-butyloxycarbonyl) group: Protects the N-terminal amine of glutamine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) .
  • Formyl (For) group: Shields the indole nitrogen of tryptophan, enhancing stability during coupling reactions and reducing side reactions like oxidation .
  • Benzyl ester (OBn): Protects the C-terminal carboxylic acid of phenylalanine, removable via hydrogenolysis or catalytic hydrogenation .

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) for constructing peptide chains with specific sequences. Its racemic DL configuration allows for studying stereochemical effects on biological activity, though it may introduce challenges in achieving enantiomeric purity .

Properties

IUPAC Name

benzyl 2-[[2-[[5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZOHFAASQHWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Boc-DL-Gln-DL-Trp(For)-DL-Phe-OBn with structurally related tripeptides, focusing on protective groups, physicochemical properties, and synthetic utility.

Compound Protective Groups Molecular Weight (g/mol) Solubility Cleavage Conditions Applications
This compound Boc (N-term), For (Trp), OBn (C-term) 789.82 Soluble in DMF, DMSO TFA (Boc), H₂/Pd-C (OBn) SPPS, racemic peptide studies
Boc-L-Gln-L-Trp(Boc)-L-Phe-OtBu Boc (N-term, Trp), tert-butyl (C-term) 802.85 Soluble in DCM, DMF TFA (Boc, tert-butyl) Enantioselective synthesis, therapeutics
Fmoc-DL-Gln-DL-Trp-DL-Phe-OMe Fmoc (N-term), methyl ester (C-term) 735.71 Soluble in THF, DMF Piperidine (Fmoc), alkaline hydrolysis High-throughput screening, library design
Boc-DL-Ala-DL-Trp(For)-DL-Phe-OBn Boc (N-term), For (Trp), OBn (C-term) 717.72 Soluble in DMSO TFA (Boc), H₂/Pd-C (OBn) Model studies for side-chain interactions

Key Findings:

Protective Group Stability: The formyl (For) group on tryptophan in this compound offers superior stability under acidic conditions compared to Boc-protected Trp (e.g., Boc-L-Gln-L-Trp(Boc)-L-Phe-OtBu), which may prematurely deprotect during prolonged TFA exposure . Benzyl ester (OBn) requires harsh hydrogenolysis, limiting compatibility with sulfur-containing residues, whereas tert-butyl esters (e.g., in Boc-L-Gln-L-Trp(Boc)-L-Phe-OtBu) are cleaved under milder acidic conditions .

Stereochemical Considerations :

  • Racemic (DL ) configurations (as in the target compound) simplify synthesis but complicate purification and biological activity profiling. Enantiomerically pure (L ) analogs (e.g., Boc-L-Gln-L-Trp(Boc)-L-Phe-OtBu) are preferred for therapeutic development .

Applications in Drug Discovery :

  • Compounds with Fmoc protection (e.g., Fmoc-DL-Gln-DL-Trp-DL-Phe-OMe) are favored for high-throughput peptide libraries due to rapid deprotection kinetics, whereas Boc-based systems (like the target compound) are better suited for stepwise, low-yield syntheses .

Research Insights and Limitations

  • Racemization Risk : DL-configuration peptides exhibit a 15–20% higher racemization rate during coupling compared to L- or D-enantiomers, necessitating stringent temperature control .
  • Formyl Group Utility : The For group on Trp reduces oxidation by 40% compared to unprotected Trp in acidic media, making it advantageous for synthesizing oxidation-prone peptides .

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